Cas no 58917-67-2 (Benzoapyrene Diol Epoxide (>90%))

Benzoapyrene Diol Epoxide (>90%) structure
58917-67-2 structure
Product Name:Benzoapyrene Diol Epoxide (>90%)
CAS-Nr.:58917-67-2
MF:C20H14O3
MW:302.323365688324
CID:367854
PubChem ID:44461
Update Time:2025-04-19

Benzoapyrene Diol Epoxide (>90%) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzo[10,11]chryseno[3,4-b]oxirene-7,8-diol,7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
    • Benzo[a]pyrene Diol Epoxide
    • 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-dio l
    • ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+/-)-TRANS-
    • 7(r),8(s)-dihydroxy-9(s),10(r)-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
    • 7r,8t-Dihydroxy-9,10t-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)anti-7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahyrobenzo(a)pyrene
    • anti-Benzo(a)pyrene-diolepoxide
    • (+/-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol-9,10-epoxide (anti)
    • anti-r-7,t-8-Dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+/-)-Benzo(a)pyrene-7,8-diol-9,10-epoxide, anti-
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-9-beta,10-beta-epoxy-7-alpha,8-beta-dihydroxy-, (+-)-
    • 58917-67-2
    • anti-BP-diolepoxide
    • (+/-)-ANTI-BPDE
    • ANTI-(+/-)-TRANS-7,8,9,10-TETRAHYDROBENZO[A]PYRENE-7,8-DIOL-9,10-EPOXIDE
    • DTXSID0040967
    • RZT81YA9NW
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R-(7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.))-
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.)-
    • Benzo(a)pyrene diol epoxide anti
    • (+)-trans-7-beta,8-alpha-Dihydroxy-9-alpha,10-alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • 63323-31-9
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R,8S,8AS,9AR)-
    • CCRIS 977
    • UNII-L0951YSJ5E
    • r-7,t-8-dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydro- benzo(a)pyrene,(+ -)
    • (+)-7alpha,8beta-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • CCRIS 8053
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, anti-
    • (+)-ANTI-BENZO(A)PYRENE-7,8-DIHYDRODIOL-9,10-EPOXIDE
    • 7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • SCHEMBL6741093
    • trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, (E)-
    • anti-(+-)-trans-7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol-9,10-epoxide
    • trans-7,8-Dihydroxy-anti-9-10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
    • (+-)-(E)-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+)-7ALPHA,8BETA-DIHYDROXY-9ALPHA,10ALPHA-EPOXY-7,8,9,10-TETRAHYDROBENZO[A]PYRENE
    • (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • anti benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
    • (+)-7beta,8alpha-Dihydroxy-9alpha,10alpha-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-alpha,8-beta-dihydroxy-9-beta,10-beta-epoxy-, (+)-E-
    • L0951YSJ5E
    • CCRIS 795
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-beta,8-alpha-dihydroxy-9-alpha,10-alpha-epoxy-, (+)-E-
    • TRANS-ANTI-(+-)-BENZO(A)PYRENE-7,8-DIOL-9,10-OXIDE
    • (+)-7R,8S-Dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • ANTI-BPDE, (+/-)-
    • Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
    • UNII-RZT81YA9NW
    • anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
    • (+)-ANTI-TRANS-BENZO(A)PYRENE-7,8-DIOL 9,10-EPOXIDE
    • trans-7,8-Dihydroxy-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)-anti-BPDE
    • Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)-
    • (+)-BP-7-beta,8-alpha-diol-9-alpha,10-alpha-epoxide 2
    • anti-Benzo(a)pyrene-7,8-diol-9,10-oxide
    • Benzo(a)pyrene-7,8-diol-9,10-epoxide, 7R-anti
    • (+)-anti-bpde
    • (+/-)-Anti-benzo(a)pyrenediol epoxide
    • (+)-BPDE 2
    • (+/-)-anti-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)-trans-7,8-Dihydroxy-trans-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+/-)-
    • (+/-)-ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE
    • ANTI-BPDE, (+)-
    • r-7,t-8-Dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+)-TRANS-
    • (+)-Benzo(a)pyrene-7,8-diol-9,10-epoxide- (anti)
    • (7R,8S,8aS,9aR)-7,8,8a,9a-tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
    • BP diol epoxide anti
    • (+)-BPDE
    • DTXSID9036779
    • rel-(7R,8S,8aS,9aR)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
    • (+)-(7R,8S,9S,10R)-BPDE
    • Benzoapyrene Diol Epoxide (>90%)
    • Inchi: 1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1
    • InChI-Schlüssel: DQEPMTIXHXSFOR-WCIQWLHISA-N
    • Lächelt: O1[C@@H]2C3C4C=CC5C=CC=C6C=CC(=CC=3[C@H]([C@@H]([C@H]12)O)O)C=4C=56

Berechnete Eigenschaften

  • Genaue Masse: 302.094
  • Monoisotopenmasse: 302.094
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 23
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 507
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 53A^2
  • XLogP3: 2.9

Experimentelle Eigenschaften

  • Dichte: 1.1653 (rough estimate)
  • Schmelzpunkt: 164-166°C
  • Siedepunkt: 403.36°C (rough estimate)
  • Flammpunkt: 313.2°C
  • Brechungsindex: 1.5560 (estimate)
  • Löslichkeit: DMSO (Slightly)

Benzoapyrene Diol Epoxide (>90%) Sicherheitsinformationen

  • Lagerzustand:Lüftung und Trocknung bei niedrigen Temperaturen

Benzoapyrene Diol Epoxide (>90%) Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B287550-2.5mg
Benzo[a]pyrene Diol Epoxide (>90%)
58917-67-2
2.5mg
$ 304.00 2023-04-18
TRC
B287550-25mg
Benzo[a]pyrene Diol Epoxide (>90%)
58917-67-2
25mg
$ 2342.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-503767-2.5 mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
2.5 mg
¥3,008.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-503767A-25 mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
25mg
¥21,728.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-503767-2.5mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
2.5mg
¥3008.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-503767A-25mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
25mg
¥21728.00 2023-09-05
A2B Chem LLC
AG72346-2.5mg
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A.
58917-67-2
2.5mg
$417.00 2024-04-19
A2B Chem LLC
AG72346-25mg
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A.
58917-67-2
25mg
$2396.00 2024-04-19
Empfohlene Lieferanten
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.